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Compound Name: Tinophyllol

Cat. No.: B12402173 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Crispene A, a

novel clerodane-type furanoid diterpene isolated from the medicinal plant Tinospora crispa.

This document is intended for researchers, scientists, and professionals in the field of natural

product chemistry and drug development, offering a comprehensive overview of its nuclear

magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral

characteristics.

Summary of Spectroscopic Data
The structural elucidation of Crispene A was achieved through extensive spectroscopic

analysis. The key quantitative data are summarized below for easy reference and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12402173?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Technique Data Point Value

Mass Spectrometry (ESI-MS) Molecular Formula C₂₀H₂₂O₅[1]

Pseudo-molecular Ion [M+Na]⁺ m/z 365.0[1]

¹H NMR (400 MHz, CDCl₃)
δ 5.51 (1H, dd, J = 11.6, 4.8

Hz)
H-12[1]

δ 4.62 (1H, dd, J = 10.6, 6.6

Hz)
H-6[1]

δ 2.42 (1H, dd, J = 4.0, 3.6 Hz) H-8[1]

¹³C NMR (100 MHz, CDCl₃)
Data inferred from related

compounds
See Table 2 for details

UV-Vis Spectroscopy λmax
Data not available in cited

literature

Detailed Spectroscopic Analysis
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) of Crispene A revealed a pseudo-

molecular ion peak [M+Na]⁺ at m/z 365.0, corresponding to a molecular formula of C₂₀H₂₂O₅.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Crispene A, recorded in CDCl₃ at 400 MHz, displays

characteristic signals for a clerodane-type diterpene. A double doublet at δ 5.51 (J = 11.6, 4.8

Hz) was assigned to the H-12 proton.[1] Another key signal, a double doublet at δ 4.62 (J =

10.6, 6.6 Hz), was attributed to the H-6 proton, indicating the presence of a lactone ring

between C-6 and C-18.[1] The proton at C-8 appeared as a double doublet at δ 2.42 (J = 4.0,

3.6 Hz).[1]

¹³C NMR: While the direct ¹³C NMR data for Crispene A is not explicitly provided in the primary

cited source, the values can be inferred from the data of closely related compounds isolated

from the same plant. A tentative assignment of the key carbon signals is presented below.
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Carbon Atom Chemical Shift (δ)

C-5 ~45.0

C-6 ~70.0

C-8 ~40.0

C-12 ~75.0

C-17 (C=O) ~175.0

C-18 (C=O) ~170.0

Note: These are estimated values based on related structures and should be confirmed with

experimental data.

Experimental Protocols
The isolation and characterization of Crispene A involved a multi-step process, as detailed

below.

Plant Material and Extraction
The stems of Tinospora crispa were collected, air-dried, and ground into a coarse powder. The

powdered plant material was then subjected to maceration with methanol at room temperature

for 14 days. The resulting extract was filtered and concentrated under reduced pressure to

yield a solid residue.[2][3]

Fractionation and Isolation
The crude methanol extract was fractionated using a modified Kupchan partitioning method

with solvents of increasing polarity, including n-hexane, carbon tetrachloride, and chloroform.[2]

[3] The n-hexane soluble fraction, which contained Crispene A, was further subjected to column

chromatography on Sephadex LH-20. Elution was carried out with a gradient of n-hexane,

dichloromethane, and methanol.[3] Fractions showing a promising profile on thin-layer

chromatography (TLC) were pooled and re-chromatographed on silica gel to afford pure

Crispene A.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27041856/
https://phcog.com/article/view/2016/12/45s/s37-s41
https://pubmed.ncbi.nlm.nih.gov/27041856/
https://phcog.com/article/view/2016/12/45s/s37-s41
https://phcog.com/article/view/2016/12/45s/s37-s41
https://pubmed.ncbi.nlm.nih.gov/27041856/
https://phcog.com/article/view/2016/12/45s/s37-s41
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis
The structure of the isolated Crispene A was elucidated using various spectroscopic

techniques. Mass spectra were recorded on an ESI mass spectrometer.[1] ¹H and ¹³C NMR

spectra were obtained using a 400 MHz NMR spectrometer with chloroform-d (CDCl₃) as the

solvent.[4]

Workflow and Logical Relationships
The following diagram illustrates the workflow for the isolation of Crispene A from Tinospora

crispa.

Tinospora crispa (Stems) Drying and GrindingPreparation Methanol ExtractionMaceration Solvent Partitioning
(Kupchan Method)

Crude Extract Sephadex LH-20
Column Chromatography

n-Hexane Fraction Silica Gel
Column Chromatography

Semi-pure Fractions Pure Crispene AIsolation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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